

Application Notes and Protocols for SJF-1528 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **SJF-1528**, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

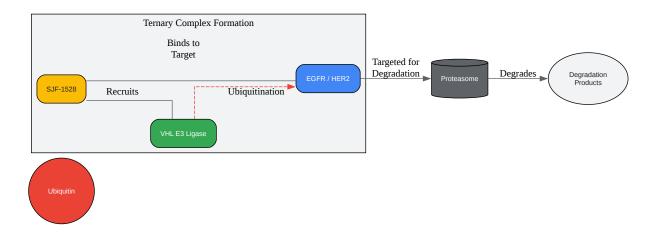
Introduction

SJF-1528 is a PROTAC that co-opts the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to mediate the ubiquitination and subsequent proteasomal degradation of EGFR and HER2.[1] By degrading these receptor tyrosine kinases, **SJF-1528** offers a powerful tool to study the consequences of their depletion in cancer cells and to explore potential therapeutic strategies for tumors dependent on EGFR and HER2 signaling.

Mechanism of Action of SJF-1528

SJF-1528 functions as a molecular bridge, simultaneously binding to EGFR or HER2 and the VHL E3 ligase. This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This degradation leads to the downregulation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[2][3][4]





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SJF-1528 mediated protein degradation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of SJF-1528 in various cancer cell lines.

Cell Line	Target Protein	Parameter	Value (nM)	Reference
OVCAR8	Wild-type EGFR	DC50	39.2	[1]
HeLa	Exon 20 Ins mutant EGFR	DC50	736.2	[1]
SKBr3	HER2	IC ₅₀	102	[1]

Table 1: In vitro activity of **SJF-1528**. DC₅₀ (Degradation Concentration 50%) is the concentration of **SJF-1528** required to degrade 50% of the target protein. IC₅₀ (Inhibitory



Concentration 50%) is the concentration of **SJF-1528** required to inhibit cell proliferation by 50%.

Experimental Protocols Preparation of SJF-1528 Stock Solution

SJF-1528 is soluble in DMSO.[1]

- Reconstitution: To prepare a 10 mM stock solution, dissolve 1.03 mg of SJF-1528 (MW: 1030.61 g/mol) in 97.03 μL of DMSO.[5]
- Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[6]

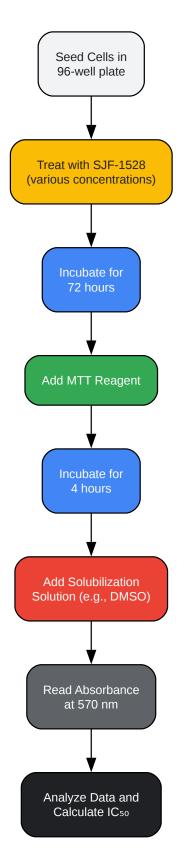
Cell Culture Protocols

- HeLa and OVCAR8 Cells:
 - Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine
 Serum (FBS) and 1% Penicillin-Streptomycin.
 - Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
 - Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a suitable sub-cultivation ratio.
- SKBr3 Cells:
 - Media: McCoy's 5a Medium Modified supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
 - Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate.

Cell Viability (MTT) Assay



This protocol is for determining the IC₅₀ value of **SJF-1528**.



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MTT assay experimental workflow.

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of SJF-1528 in culture medium.
- Remove the old medium and add 100 μL of the SJF-1528 dilutions to the respective wells.
 Include a vehicle control (DMSO-treated) and a blank (medium only).
- Incubate the plate for 72 hours.
- \circ Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- $\circ\,$ Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

- Subtract the absorbance of the blank wells from all other wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the SJF-1528 concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value using statistical software like GraphPad Prism.[7]

Western Blotting for EGFR and HER2 Degradation

This protocol is for determining the DC₅₀ value of **SJF-1528**.

Procedure:



- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of SJF-1528 for 24 hours.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
 - Anti-EGFR antibody
 - Anti-HER2 antibody
 - Anti-β-actin antibody (loading control)[8]
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an ECL detection system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the intensity of the EGFR and HER2 bands to the loading control (β-actin).
 - Calculate the percentage of remaining protein for each treatment relative to the vehicle control.
 - Plot the percentage of remaining protein against the log of the SJF-1528 concentration and fit a sigmoidal dose-response curve to determine the DC₅₀ value.



Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for assessing the induction of apoptosis by **SJF-1528**.

Procedure:

- Seed cells in 6-well plates and treat with SJF-1528 at the desired concentration for 48 hours.
- Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry.

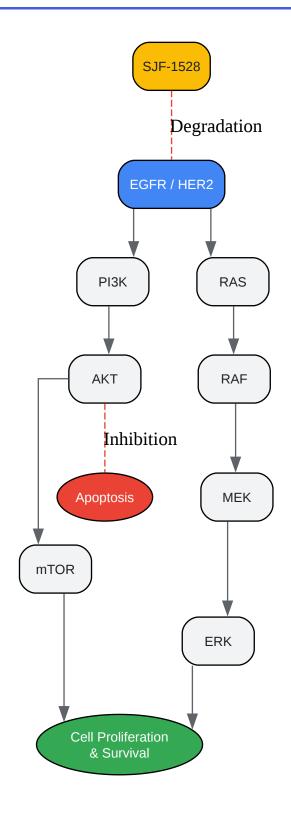
Data Analysis:

- Quantify the percentage of cells in each quadrant:
 - Annexin V- / PI- (Live cells)
 - Annexin V+ / PI- (Early apoptotic cells)
 - Annexin V+ / PI+ (Late apoptotic/necrotic cells)
 - Annexin V- / PI+ (Necrotic cells)

Downstream Signaling Pathway

Degradation of EGFR and HER2 by **SJF-1528** is expected to inhibit downstream signaling pathways that promote cell proliferation and survival.





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Downstream signaling of EGFR/HER2.



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